Cas no 7116-97-4 (4-n-Octylbiphenyl)

4-n-Octylbiphenyl is a biphenyl derivative featuring an octyl chain at the para position, offering unique physicochemical properties for specialized applications. Its extended alkyl chain enhances solubility in organic solvents while maintaining the aromatic stability characteristic of biphenyl compounds. This structural combination makes it suitable for use as a liquid crystal material, organic semiconductor component, or intermediate in fine chemical synthesis. The compound exhibits good thermal stability and mesomorphic behavior, which is advantageous for optoelectronic applications. Its well-defined molecular structure allows for precise tuning of material properties in advanced material science research. The product is typically supplied in high purity to ensure consistent performance in demanding technical applications.
4-n-Octylbiphenyl structure
4-n-Octylbiphenyl structure
Product Name:4-n-Octylbiphenyl
CAS No:7116-97-4
MF:C20H26
MW:266.420445919037
CID:47221
PubChem ID:201918
Update Time:2025-06-08

4-n-Octylbiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-n-Octylbiphenyl
    • 1-octyl-4-phenylbenzene
    • 4-n-Octylbiphenyl1000µg
    • 4-Octyl-1,1'-biphenyl
    • BRN 2045441
    • 4-Octyldiphenyl
    • FT-0736070
    • MFCD00102113
    • 1,1'-Biphenyl, 4-octyl-
    • DTXSID40221353
    • 4-Octylbiphenyl
    • 3-Acetylbenzenesulfonylfluoride
    • AKOS015917696
    • Biphenyl, 4-octyl-
    • 7116-97-4
    • 4-05-00-02003 (Beilstein Handbook Reference)
    • G90013
    • MDL: MFCD00102113
    • Inchi: 1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3
    • InChI Key: KCLBLDDJJJNGBC-UHFFFAOYSA-N
    • SMILES: C(CCCC)CCCC1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 266.20300
  • Monoisotopic Mass: 266.203451
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 0.929
  • Boiling Point: 381.5°C at 760 mmHg
  • Flash Point: 201.2°C
  • Refractive Index: 1.527
  • PSA: 0.00000
  • LogP: 6.25660
  • Solubility: Not available

4-n-Octylbiphenyl Security Information

4-n-Octylbiphenyl Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

4-n-Octylbiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O273073-50mg
4-N-Octylbiphenyl
7116-97-4
50mg
$ 50.00 2022-06-03
TRC
O273073-100mg
4-N-Octylbiphenyl
7116-97-4
100mg
$ 65.00 2022-06-03
TRC
O273073-500mg
4-N-Octylbiphenyl
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500mg
$ 160.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25010-1g
4-n-Octylbiphenyl, 97%
7116-97-4 97%
1g
292.00 2021-07-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25010-5g
4-n-Octylbiphenyl, 97%
7116-97-4 97%
5g
1169.00 2021-07-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25010-25g
4-n-Octylbiphenyl, 97%
7116-97-4 97%
25g
5132.00 2021-07-03
A2B Chem LLC
AB68175-5g
4-N-OCTYLBIPHENYL
7116-97-4
5g
$286.00 2024-04-19

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